rac-methyl 2-((2R,5S)-5-(acetamidomethyl)-1-allylpyrrolidin-2-yl)acetate
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Overview
Description
Rac-methyl 2-((2R,5S)-5-(acetamidomethyl)-1-allylpyrrolidin-2-yl)acetate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl 2-((2R,5S)-5-(acetamidomethyl)-1-allylpyrrolidin-2-yl)acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides.
Acetamidomethyl Substitution: The acetamidomethyl group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the ester.
Substitution: Nucleophilic substitution reactions can occur at the acetamidomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an epoxide, while reduction may yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of rac-methyl 2-((2R,5S)-5-(acetamidomethyl)-1-allylpyrrolidin-2-yl)acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(pyrrolidin-2-yl)acetate: A simpler analogue without the acetamidomethyl and allyl groups.
N-Acetylpyrrolidine: Lacks the ester and allyl groups but contains the acetamidomethyl group.
Allylpyrrolidine: Contains the allyl group but lacks the ester and acetamidomethyl groups.
Uniqueness
Rac-methyl 2-((2R,5S)-5-(acetamidomethyl)-1-allylpyrrolidin-2-yl)acetate is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogues.
Properties
Molecular Formula |
C13H22N2O3 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
methyl 2-[(2R,5S)-5-(acetamidomethyl)-1-prop-2-enylpyrrolidin-2-yl]acetate |
InChI |
InChI=1S/C13H22N2O3/c1-4-7-15-11(8-13(17)18-3)5-6-12(15)9-14-10(2)16/h4,11-12H,1,5-9H2,2-3H3,(H,14,16)/t11-,12+/m1/s1 |
InChI Key |
HWMNUXYUFWYFTB-NEPJUHHUSA-N |
Isomeric SMILES |
CC(=O)NC[C@@H]1CC[C@@H](N1CC=C)CC(=O)OC |
Canonical SMILES |
CC(=O)NCC1CCC(N1CC=C)CC(=O)OC |
Origin of Product |
United States |
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